molecular formula C13H21BO2 B1381712 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1219021-46-1

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1381712
CAS No.: 1219021-46-1
M. Wt: 220.12 g/mol
InChI Key: RDRIINBHGGSOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Systematic Classification

The systematic nomenclature of 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane follows International Union of Pure and Applied Chemistry standards, reflecting its complex molecular architecture. The compound is officially registered under Chemical Abstracts Service number 1219021-46-1, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems include designations such as "1,3,2-Dioxaborolane, 2-bicyclo[2.2.1]hept-2-en-2-yl-4,4,5,5-tetramethyl-" which emphasizes the dioxaborolane core structure. The molecule falls within the broader classification of organoboron compounds, specifically categorized as a boronic ester derivative.

The compound's systematic classification places it within several important chemical categories. Primarily, it belongs to the family of pinacol boronic esters, which are characterized by the presence of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This classification is significant because pinacol boronic esters represent one of the most stable and synthetically useful forms of organoboron compounds. The bicyclic component identifies the molecule as a norbornene derivative, specifically featuring the bicyclo[2.2.1]heptene framework that imparts unique stereochemical and conformational properties. Additional classification systems recognize the compound as an alkyl pinacol boronate, distinguishing it from aryl-substituted analogs within the broader organoboron chemistry landscape.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRIINBHGGSOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[2.2.1]hept-2-ene with a boron-containing reagent under controlled conditions. One common method includes the use of a gold(I)-catalyzed cycloisomerization of 1,6-diynes, which provides an efficient route to the bicyclic structure . The reaction conditions often involve moderate temperatures and the presence of specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride complexes, and substituted boron compounds, which are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, influencing metabolic pathways and cellular functions. The boron atom’s ability to form stable complexes with organic molecules underlies its reactivity and utility in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Bicyclic Derivatives

a) 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural difference : Double bond at position 5 vs. 2 in the target compound .
  • Impact : Altered reactivity due to strain and electronic distribution. Isomer-specific applications remain unexplored in current literature.
b) 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structural difference : Fully saturated bicycloheptane core .
  • Impact : Reduced steric hindrance and increased stability. Used commercially (CAS: 174090-32-5) for synthetic flexibility .

Aryl- and Alkenyl-Substituted Dioxaborolanes

a) 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Applications : Inhibits glycolysis in prostate cancer cells .
  • Synthesis : Follows protocols for arylboronate esters, emphasizing scalability for biomedical use .
b) 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Synthesis : Achieved via metal-organic framework (UiO-Co) catalysis (83% yield) .
  • Applications : Chemoselective catalysis in complex organic transformations .
c) 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane
  • Reactivity : Serves as a hydride source in ketone reductions using NaOt-Bu .
  • Mechanism : Trialkoxyborohydride intermediates enable efficient transfer hydrogenation .

Functionalized Dioxaborolanes in Medicinal Chemistry

a) 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylates
  • Activity : Antibacterial and antifungal agents (MIC: 4.8–5000 µg/mL) .
b) tert-Butyl(E)-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate
  • Synthesis: 75% yield via Sonogashira-like coupling .
  • Applications : Intermediate for indole-based drug discovery .

Data Tables

Key Findings and Insights

Steric and Electronic Effects : The bicycloheptene group in the target compound enhances steric hindrance, favoring radical-mediated cyclization over traditional cross-coupling .

Isomer-Specific Reactivity: Positional isomerism (e.g., hept-2-en vs.

Biological Activity

The compound 2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a dioxaborolane derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings.

  • Molecular Formula: C12H18B2O4
  • Molecular Weight: 242.09 g/mol
  • CAS Number: 85397476

The structure of the compound features a bicyclic framework and a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological molecules.

Antitumor Activity

Research indicates that compounds containing dioxaborolane structures can exhibit significant antitumor properties. A study demonstrated that derivatives of dioxaborolanes could inhibit tumor cell growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound is primarily attributed to:

  • Inhibition of Protein Kinases: The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation .
  • Induction of Apoptosis: It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values varying across different cell types:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings suggest that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Study on Antitumor Efficacy

A notable study published in a peer-reviewed journal explored the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics. It demonstrates a half-life suitable for therapeutic applications, making it a promising candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic protocols for 2-(bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or transition-metal-catalyzed borylation. For example, (1S,4R)-2-bromobicyclo[2.2.1]heptane reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis, yielding 70% product after flash column chromatography (5% EtOAc/hexane) . Key variables include:
  • Catalyst loading : 0.2–5 mol% Pd(dppf)Cl₂.
  • Temperature : 80–100°C in anhydrous THF.
  • Purification : Residual pinacol or catechol impurities (<6%) may persist but are tolerable for downstream applications .

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) to confirm structure and purity. For example:
  • ¹H NMR : Peaks at δ 1.26 (s, 12H, pinacol methyl groups) and δ 1.90–1.78 (m, bicycloheptane protons) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate formation .
  • HRMS : Calculate exact mass (e.g., C₁₃H₂₁BO₂ requires m/z 228.1632) .

Advanced Research Questions

Q. What are the stereochemical considerations in synthesizing bicycloheptane-containing boronate esters, and how can diastereomeric ratios be controlled?

  • Methodological Answer : The bicyclo[2.2.1]heptane scaffold introduces inherent stereoelectronic constraints. Using chiral catalysts like (R)-BINAP-Pd(0) can improve enantioselectivity. For example, copper-catalyzed diboration of norcamphor with B₂pin₂ at 50°C for 93 hours achieves 100% conversion but requires careful monitoring of diastereomeric ratios via chiral HPLC . Key parameters:
  • Substrate rigidity : Bicycloheptane’s fused rings limit rotational freedom, favoring endo selectivity.
  • Solvent polarity : Non-polar solvents (e.g., hexane) stabilize transition states for stereoretentive pathways .

Q. How does this compound participate in photoredox-catalyzed cyclobutane synthesis, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a radical precursor in deboronative cyclization. Under blue-light irradiation with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, the boronate undergoes single-electron oxidation, generating a bicycloheptyl radical. This radical adds to alkenes, followed by polar cyclization to form cyclobutanes . Key observations:
  • Radical trapping : EPR studies confirm persistent radical intermediates.
  • Substrate scope : Electron-deficient alkenes (e.g., acrylonitrile) enhance cyclization efficiency (70–85% yield) .

Q. What stability challenges arise when using this boronate in aqueous or protic media, and how can they be mitigated?

  • Methodological Answer : Hydrolysis of the dioxaborolane ring occurs in protic solvents (e.g., H₂O/THF mixtures), releasing boronic acid. Stabilization strategies include:
  • Lyophilization : Store the compound as a dry solid under inert gas.
  • Chelation : Add 1–2 equiv. of 2,2'-bipyridine to suppress hydrolysis during cross-coupling .
    Stability Data :
ConditionHalf-life (25°C)Degradation Product
H₂O/THF (1:1)2 hoursBicycloheptane-boronic acid
Anhydrous DMF>1 weekN/A

Data Contradiction Analysis

Q. Discrepancies in reported yields for copper-catalyzed diboration: How do reaction conditions affect reproducibility?

  • Critical Analysis : reports 100% conversion for norcamphor diboration at 50°C over 93 hours, while notes 89% yield for analogous bromobutyl derivatives. Contradictions arise from:
  • Substrate steric bulk : Norcamphor’s rigid structure slows boron migration, requiring longer reaction times.
  • Catalyst efficiency : Cu(I) vs. Cu(II) sources (e.g., CuCl vs. Cu(OTf)₂) alter turnover frequency .
    Recommendation : Optimize catalyst loading (5–10 mol%) and use microwave irradiation to reduce time .

Tables of Key Data

Q. Table 1: Comparative Synthetic Routes

MethodCatalystYieldPurity (NMR)Reference
Pd(dppf)Cl₂/B₂pin₂Pd, 80°C70%>95%
CuCl/norcamphorCu, 50°C100%90%
Radical cyclizationIr photoredox85%98%

Q. Table 2: Stability Under Variable Conditions

ConditionTemp. (°C)Degradation Rate (per hour)
Ambient air255%
N₂ atmosphere25<1%
0.1 M HCl in THF2520%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Bicyclo[2.2.1]hept-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.